3-Ethoxy-1,3-dimethylindolin-2-one 3-Ethoxy-1,3-dimethylindolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17556112
InChI: InChI=1S/C12H15NO2/c1-4-15-12(2)9-7-5-6-8-10(9)13(3)11(12)14/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

3-Ethoxy-1,3-dimethylindolin-2-one

CAS No.:

Cat. No.: VC17556112

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxy-1,3-dimethylindolin-2-one -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 3-ethoxy-1,3-dimethylindol-2-one
Standard InChI InChI=1S/C12H15NO2/c1-4-15-12(2)9-7-5-6-8-10(9)13(3)11(12)14/h5-8H,4H2,1-3H3
Standard InChI Key KWMVTZSGXRHGQR-UHFFFAOYSA-N
Canonical SMILES CCOC1(C2=CC=CC=C2N(C1=O)C)C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

3-Ethoxy-1,3-dimethylindolin-2-one (IUPAC name: 5-ethoxy-1,3-dimethyl-1,3-dihydroindol-2-one) features a bicyclic indolinone core substituted with methyl groups at the 1- and 3-positions and an ethoxy group at the 5-position (Figure 1) . The compound’s systematic numbering and substituent arrangement distinguish it from simpler oxindoles, conferring distinct electronic and steric properties.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2
Molecular Weight205.253 g/mol
Density1.100 g/cm³ (predicted)
Boiling Point381.4 ± 42.0 °C (predicted)
LogP (Partition Coefficient)2.23

Structural Features and Electronic Effects

The indolinone core consists of a benzene ring fused to a pyrrolidin-2-one moiety. Key structural attributes include:

  • Methyl groups: The 1- and 3-methyl substituents enhance steric hindrance, influencing reaction selectivity .

  • Ethoxy group: The 5-ethoxy substituent introduces electron-donating effects via the oxygen lone pairs, modulating aromatic electrophilic substitution patterns.

  • Planarity: The conjugated system across the indolinone scaffold facilitates π-π interactions, relevant in supramolecular chemistry .

X-ray crystallography of analogous compounds reveals a nearly planar bicyclic system with slight puckering at the lactam ring . Substituents adopt equatorial orientations to minimize steric clashes, as evidenced in computational models.

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A common route to 3-substituted indolinones involves Grignard additions to N-protected isatins (indoline-2,3-diones). For example:

  • Starting material: 1-Methylindoline-2,3-dione reacts with phenylmagnesium bromide in tetrahydrofuran (THF) at -78°C .

  • Quenching: The reaction is quenched with ammonium chloride, followed by ethyl acetate extraction and silica gel chromatography .

  • Yield: Typical yields range from 50–80%, depending on substituents and purification methods .

Table 2: Representative Synthetic Conditions for Indolinones

StepConditionsYield (%)Reference
Grignard AdditionTHF, -78°C → RT, MgBr₂72
Catalytic SubstitutionCu(OTf)₂, 1,10-phenanthroline, 80°C80
PurificationSilica gel (EtOAc/petroleum ether)

Catalytic Cascade Reactions

Recent advances employ palladium-catalyzed Heck/Suzuki cascades to construct polysubstituted indolinones. For instance, N-(2-bromophenyl)acrylamides undergo asymmetric coupling with arylboronic acids using endo-5-norbornene-2,3-dimethanol as a chiral ligand . This method achieves enantiomeric excesses >90%, highlighting potential for stereoselective synthesis of 3-ethoxy derivatives .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes regioselective substitutions:

  • Nitration: Occurs preferentially at the 4- and 6-positions due to ethoxy group activation.

  • Halogenation: Iodination at the 7-position has been reported using Cu(OTf)₂ catalysts .

Lactam Ring Modifications

The pyrrolidin-2-one moiety participates in:

  • Alkylation: Quaternization of the lactam nitrogen under basic conditions .

  • Reduction: LiAlH₄ reduces the carbonyl to a secondary alcohol, though this destabilizes the bicyclic system.

Industrial and Research Applications

Intermediate in Organic Synthesis

The compound serves as a precursor to:

  • Heterocyclic scaffolds: Via ring-expansion or annulation reactions .

  • Chiral auxiliaries: Enantiomerically pure derivatives aid asymmetric synthesis .

Material Science Applications

Conjugated indolinones contribute to:

  • Organic semiconductors: Charge transport layers in OLEDs.

  • Coordination polymers: Metal-organic frameworks (MOFs) with luminescent properties.

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